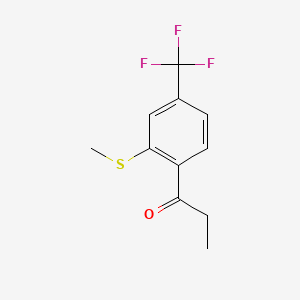
1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one is an organic compound with a complex structure that includes a trifluoromethyl group, a methylthio group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Friedel-Crafts acylation of a substituted benzene ring with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one
- 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one
- 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
Uniqueness
1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with biological targets. The combination of a methylthio group and a trifluoromethyl group on the phenyl ring provides distinct chemical properties that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C11H11F3OS |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
1-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS/c1-3-9(15)8-5-4-7(11(12,13)14)6-10(8)16-2/h4-6H,3H2,1-2H3 |
Clave InChI |
DZAKPSDTUNOTGO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione](/img/structure/B14049860.png)
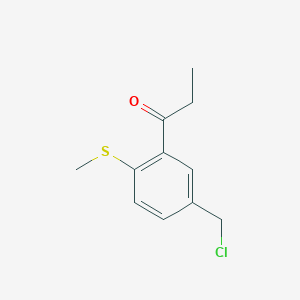
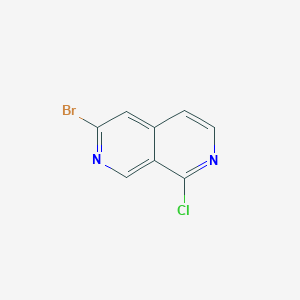
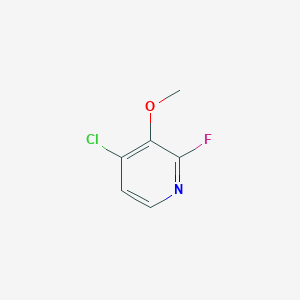
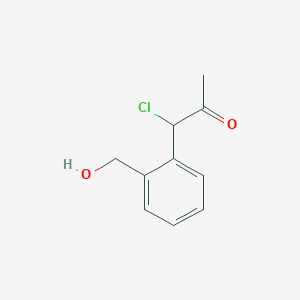
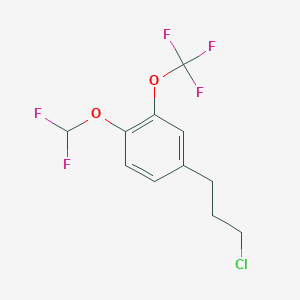
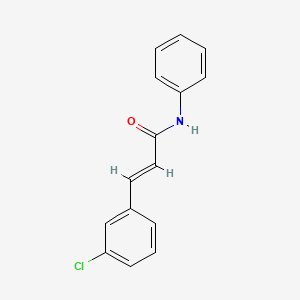
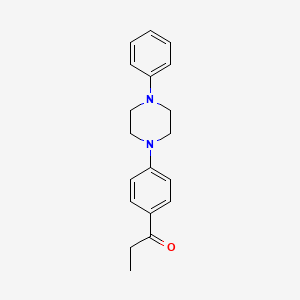
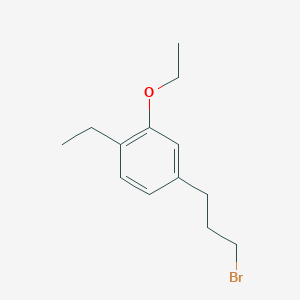
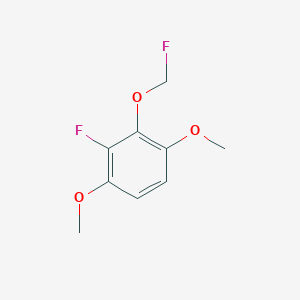
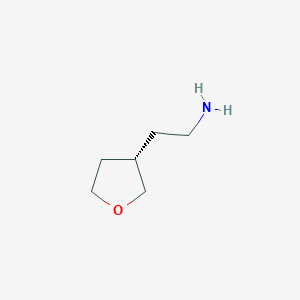
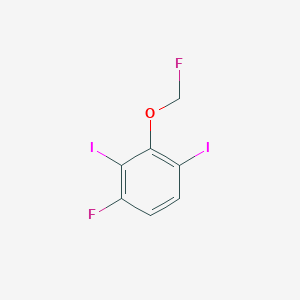
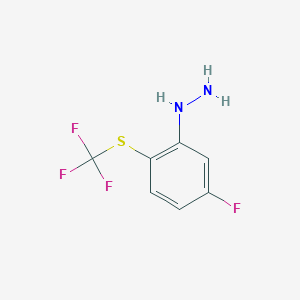
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)
